![molecular formula C22H19ClFN3O2 B1663647 ZM 323881 hydrochloride CAS No. 193000-39-4](/img/structure/B1663647.png)
ZM 323881 hydrochloride
Overview
Description
ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR and erbB2 (IC 50 > 50 μ M) .
Molecular Structure Analysis
The molecular formula of ZM 323881 hydrochloride is C22H18FN3O2.HCl . The molecular weight is 411.86 . The InChI key is AVRHWGLIYGJSOD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
ZM 323881 hydrochloride is a white to beige powder . It is soluble to 50 mM in DMSO . It should be stored desiccated at 2-8°C .
Scientific Research Applications
Inhibition of VEGF-A-Induced Endothelial Cell Proliferation
ZM 323881 hydrochloride has been shown to inhibit VEGF-A-induced endothelial cell proliferation with an IC50 value of 8 nM. This property makes it a valuable tool for studying the mechanisms of angiogenesis and for developing anti-angiogenic therapies .
Blocking Efflux Function in Multidrug Resistance
This compound is capable of blocking the efflux function and altering breast cancer resistant protein (BCRP)-related multidrug resistance (MDR). This application is particularly important in cancer research, where overcoming drug resistance is a significant challenge .
Selective Inhibition of VEGFR-2
ZM 323881 hydrochloride selectively inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 2 nM. This selectivity is crucial for dissecting the role of VEGFR-2 in various physiological and pathological processes .
Research on Human Aortic Endothelial Cell Responses
The compound has been used to identify the central role of VEGFR-2 in human aortic endothelial cell responses to VEGF. This application is significant for cardiovascular research, especially in understanding the molecular basis of aortic diseases .
Potent Inhibitor of Human VEGFR-2 Activity
As a potent inhibitor, ZM 323881 hydrochloride helps in studying the signaling pathways involved in VEGFR-2 activity and its implications in diseases such as cancer and macular degeneration .
Lack of Activity Against Other Receptor Tyrosine Kinases
ZM 323881 hydrochloride shows minimal activity against other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC50 > 50 μM). This lack of cross-reactivity is beneficial when specificity is required in experimental setups .
These are some of the unique applications of ZM 323881 hydrochloride in scientific research. Each application provides insights into different aspects of cellular function and disease mechanisms, making it a versatile tool for researchers.
Mechanism of Action
Target of Action
ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 with an IC50 value of less than 2 nM . VEGFR-2 is a key receptor tyrosine kinase involved in the regulation of angiogenesis, a process that is critical for the growth and metastasis of cancer cells.
Mode of Action
ZM 323881 hydrochloride interacts with its target, VEGFR-2, by binding to the tyrosine kinase domain of the receptor, thereby inhibiting its activity . This inhibition prevents the receptor from responding to its ligand, VEGF, which in turn disrupts the downstream signaling pathways that promote angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by ZM 323881 hydrochloride is the VEGF signaling pathway. By inhibiting VEGFR-2, ZM 323881 hydrochloride disrupts the activation of downstream effectors such as ERK, p38, Akt, and eNOS . These molecules are involved in promoting endothelial cell proliferation, migration, and tube formation, all of which are essential processes in angiogenesis .
Result of Action
The inhibition of VEGFR-2 by ZM 323881 hydrochloride results in the suppression of VEGF-induced endothelial cell proliferation . This leads to the inhibition of angiogenesis, thereby potentially limiting the growth and spread of cancer cells .
Safety and Hazards
ZM 323881 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers
There are several papers that have cited the use of ZM 323881 hydrochloride . These include studies on the role of VEGFR-2 in microcirculation and in human aortic endothelial cell responses to VEGF .
properties
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHWGLIYGJSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZM 323881 hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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